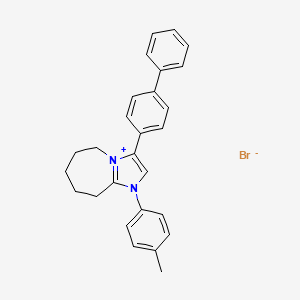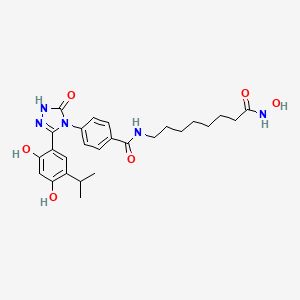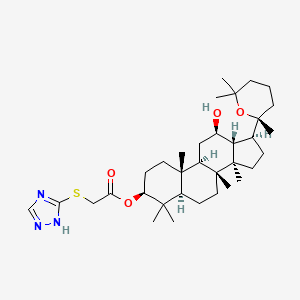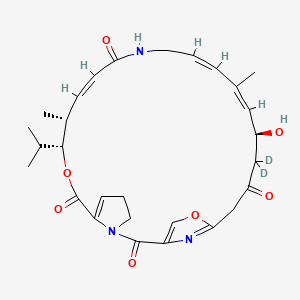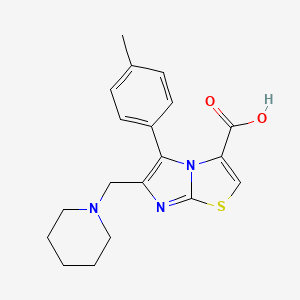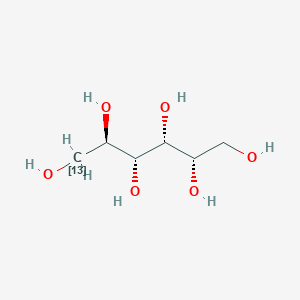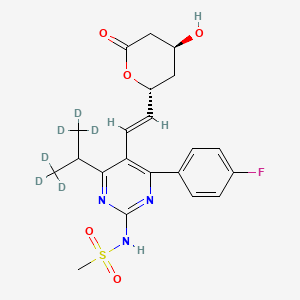
N-Desmethyl Rosuvastatin Lactone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Rosuvastatin Lactone-d6 is a deuterium-labeled derivative of N-desmethyl rosuvastatin lactone. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its metabolic pathways and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Rosuvastatin Lactone-d6 involves multiple steps, starting from the parent compound, rosuvastatin. The process includes the dealkylation of rosuvastatin to form N-desmethyl rosuvastatin, followed by lactonization to produce N-desmethyl rosuvastatin lactone. The final step involves the incorporation of deuterium atoms to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Rosuvastatin Lactone-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the lactone form to its corresponding acid form.
Reduction: The compound can be reduced back to its parent form, N-desmethyl rosuvastatin.
Substitution: Deuterium atoms can be replaced with hydrogen atoms under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Deuterium exchange reactions often involve deuterated solvents like deuterium oxide (D2O).
Major Products
The major products formed from these reactions include:
- Rosuvastatin acid from oxidation.
- N-desmethyl rosuvastatin from reduction.
- Hydrogen-substituted analogs from substitution reactions .
Scientific Research Applications
N-Desmethyl Rosuvastatin Lactone-d6 is widely used in scientific research, particularly in:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of rosuvastatin.
Drug Metabolism: Investigating the metabolic pathways and identifying metabolites.
Clinical Studies: Used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify rosuvastatin and its metabolites in biological samples
Mechanism of Action
N-Desmethyl Rosuvastatin Lactone-d6, like its parent compound rosuvastatin, acts as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol .
Comparison with Similar Compounds
Similar Compounds
Rosuvastatin: The parent compound, used as a lipid-lowering agent.
N-Desmethyl Rosuvastatin: A metabolite of rosuvastatin with similar pharmacological properties.
Rosuvastatin Lactone: Another metabolite formed through lactonization
Uniqueness
N-Desmethyl Rosuvastatin Lactone-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and quantify the compound in biological systems, offering more accurate and reliable data in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C21H24FN3O5S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m0/s1/i1D3,2D3 |
InChI Key |
WSCHZXKSCWERQN-PACSMVILSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


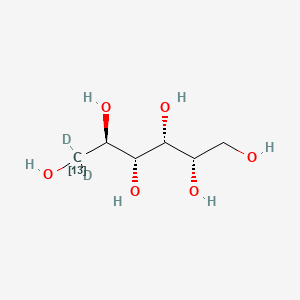

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)


